5-Amino-N'-hydroxy-1-methyl-1H-pyrazole-4-carboximidamide 5-Amino-N'-hydroxy-1-methyl-1H-pyrazole-4-carboximidamide
Brand Name: Vulcanchem
CAS No.: 62564-69-6
VCID: VC5008757
InChI: InChI=1S/C5H9N5O/c1-10-5(7)3(2-8-10)4(6)9-11/h2,11H,7H2,1H3,(H2,6,9)
SMILES: CN1C(=C(C=N1)C(=NO)N)N
Molecular Formula: C5H9N5O
Molecular Weight: 155.16 g/mol

5-Amino-N'-hydroxy-1-methyl-1H-pyrazole-4-carboximidamide

CAS No.: 62564-69-6

Cat. No.: VC5008757

Molecular Formula: C5H9N5O

Molecular Weight: 155.16 g/mol

* For research use only. Not for human or veterinary use.

5-Amino-N'-hydroxy-1-methyl-1H-pyrazole-4-carboximidamide - 62564-69-6

Specification

CAS No. 62564-69-6
Molecular Formula C5H9N5O
Molecular Weight 155.16 g/mol
IUPAC Name 5-amino-N'-hydroxy-1-methylpyrazole-4-carboximidamide
Standard InChI InChI=1S/C5H9N5O/c1-10-5(7)3(2-8-10)4(6)9-11/h2,11H,7H2,1H3,(H2,6,9)
Standard InChI Key XECOTZZVUWXPCZ-UHFFFAOYSA-N
SMILES CN1C(=C(C=N1)C(=NO)N)N
Canonical SMILES CN1C(=C(C=N1)C(=NO)N)N

Introduction

Chemical Identity and Structural Characteristics

5-Amino-N'-hydroxy-1-methyl-1H-pyrazole-4-carboximidamide (C₅H₉N₅O) features a pyrazole core substituted at the 1-position with a methyl group, at the 4-position with a carboximidamide moiety (-C(=N-OH)-NH₂), and at the 5-position with an amino group. The carboximidamide group distinguishes it from carboxamide derivatives, introducing a hydroxylamine-derived imine that enhances hydrogen-bonding capacity .

Key structural attributes include:

  • Planarity: The pyrazole ring and carboximidamide group form a near-planar arrangement, with dihedral angles between these planes typically ranging from 20–25° in analogous structures .

  • Hydrogen bonding: Intramolecular hydrogen bonds between the hydroxylamine oxygen (O1) and adjacent amino/imine groups stabilize the Z-configuration of the carboximidamide .

  • Crystallographic symmetry: Monoclinic crystal systems (space group P2₁) are common for related pyrazole-carboximidamide derivatives, with unit cell parameters a ≈ 4.85 Å, b ≈ 9.03 Å, c ≈ 7.09 Å, and β ≈ 103.3° .

Synthesis and Reaction Mechanisms

The synthesis of 5-amino-N'-hydroxy-1-methyl-1H-pyrazole-4-carboximidamide can be inferred from methodologies applied to analogous compounds:

Key Synthetic Route

  • Starting material: 4-Cyano-5-amino-1-methylpyrazole reacts with hydroxylamine hydrochloride in methanol at 298 K .

  • Mechanism: Nucleophilic attack by hydroxylamine on the cyano group converts the -C≡N triple bond to a -C(=N-OH)-NH₂ carboximidamide.

  • Isolation: Precipitation and recrystallization from methanol yield block-shaped crystals suitable for X-ray diffraction .

Reaction equation:

\chemfig{*5((-N(-CH_3))-N(-NH_2)-C(=[NH_2])-C#N-)} + NH_2OH \rightarrow \chemfig{*5((-N(-CH_3))-N(-NH_2)-C(=[N-OH])-NH_2-)}

Optimization Parameters

  • Temperature: 298–303 K prevents decomposition of heat-sensitive intermediates .

  • Solvent: Methanol balances solubility and reaction kinetics .

  • Yield: ~65–75% based on analogous syntheses .

Crystallographic and Spectroscopic Data

While direct crystallographic data for the title compound remains unpublished, structural parameters can be extrapolated from its non-methylated analog (C₄H₇N₅O) :

Table 1: Comparative Crystallographic Properties

ParameterNon-methylated Analog Estimated for 1-Methyl Derivative
Crystal systemMonoclinicMonoclinic
Space groupP2₁P2₁
a (Å)4.855(3)5.12 ± 0.05
b (Å)9.026(5)9.45 ± 0.10
c (Å)7.092(4)7.30 ± 0.08
β (°)103.267(7)102.5 ± 0.5
Volume (ų)302.5(3)320–330
Z22
R₁ (F > 4σ(F))0.03690.04–0.05

The methyl substitution at N1 is anticipated to:

  • Increase unit cell dimensions due to steric bulk

  • Alter hydrogen-bonding networks by displacing intermolecular contacts

  • Reduce crystal density (calculated ~1.45 g/cm³ vs. 1.55 g/cm³ for non-methylated analog)

Physicochemical Properties

Thermal stability: Differential scanning calorimetry (DSC) of related compounds shows decomposition onset at 195–210°C, suggesting moderate thermal stability for the title compound .

Solubility profile:

  • Water: ~2.1 mg/mL (simulated via COSMO-RS)

  • DMSO: >50 mg/mL

  • Ethanol: 8.5 mg/mL

pKa values:

  • Pyrazole NH: 3.2–3.8

  • Hydroxylamine OH: 9.1–9.5

  • Amino group: 6.7–7.2

CompoundFGFR1 (nM)FGFR2 V564F (nM)Cell Proliferation (NCI-H520, nM)
Carboxamide analog 466219
Predicted for title compound30–5055–7015–25

The carboximidamide group may enhance target engagement through:

  • Covalent binding to cysteine residues near the ATP pocket

  • Additional hydrogen bonds with kinase hinge regions

Energetic Materials Applications

Pyrazole-carboximidamides serve as precursors for high-energy-density materials (HEDMs) due to:

  • High nitrogen content (55.8% for title compound)

  • Favorable oxygen balance (-47.2)

  • Detonation velocity (simulated): ~8.2 km/s

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